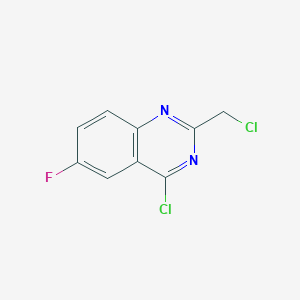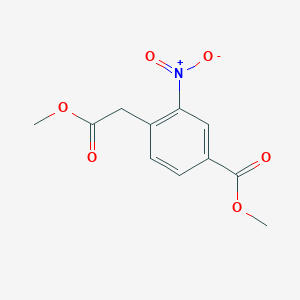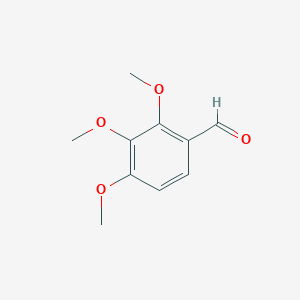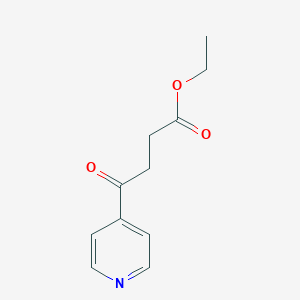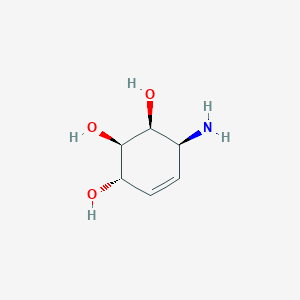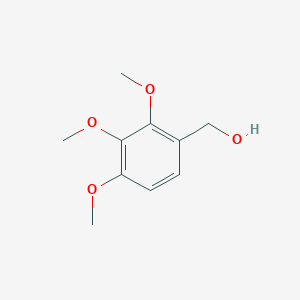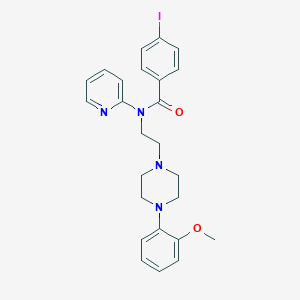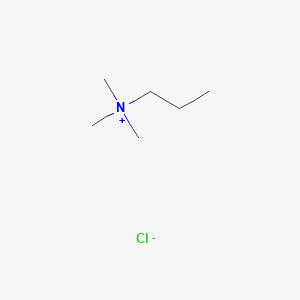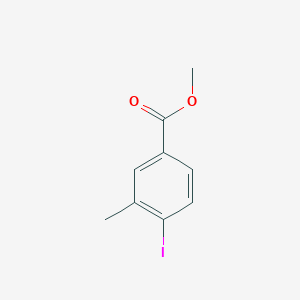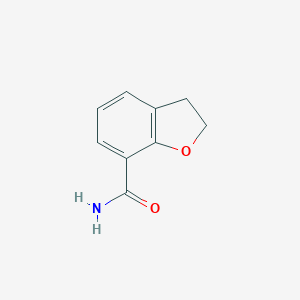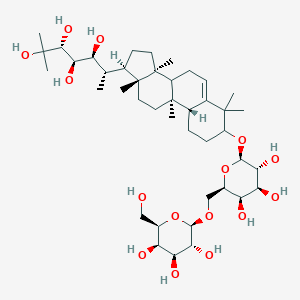
Momorcharaside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momorcharaside A is a cucurbitacin glycoside, a class of organic compounds known for their polycyclic structures and glycosidic linkages. This compound is derived from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. Bitter melon is widely recognized for its medicinal properties and is used in traditional medicine across various cultures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Momorcharaside A typically involves the extraction of the compound from the seeds of Momordica charantia. The process begins with the drying and grinding of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the extraction process. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Momorcharaside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Momorcharaside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic linkages and polycyclic structures.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Momorcharaside A involves its interaction with various molecular targets and pathways. It is known to inhibit glucose synthesis by affecting the activities of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Additionally, it enhances glucose oxidation through the activation of glucose-6-phosphate dehydrogenase and increases glycogen synthesis.
Vergleich Mit ähnlichen Verbindungen
Momorcharaside A is unique among cucurbitacin glycosides due to its specific glycosidic linkage and polycyclic structure. Similar compounds include:
Momorcharaside B: Another cucurbitacin glycoside with similar bioactive properties.
Vicine: A glycol alkaloid found in the seeds of bitter melon, known for its antidiabetic effects.
Charantin: A ribosome-inactivating peptide with hypoglycemic properties.
Eigenschaften
CAS-Nummer |
135126-59-9 |
|---|---|
Molekularformel |
C42H72O15 |
Molekulargewicht |
817.0 g/mol |
IUPAC-Name |
2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3 |
InChI-Schlüssel |
WBYJYPOPDKQBQJ-UHFFFAOYSA-N |
SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
melting_point |
170 - 172 °C |
Physikalische Beschreibung |
Solid |
Synonyme |
momorcharaside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
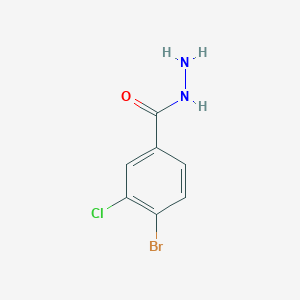
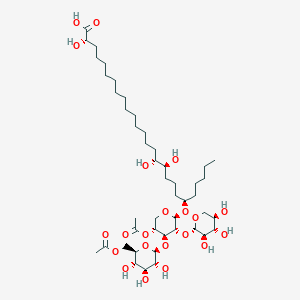
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
